molecular formula C9H8N4 B1530605 3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile CAS No. 1554887-08-9

3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile

Cat. No. B1530605
M. Wt: 172.19 g/mol
InChI Key: AMWAJGUAYAMLIQ-UHFFFAOYSA-N
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Description

“3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile” is a chemical compound with the CAS Number: 1554887-08-9 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile” can be represented by the InChI code: 1S/C9H8N4/c1-3-6-13(2)9-8(7-10)4-5-11-12-9/h1,4-5H,6H2,2H3 .


Physical And Chemical Properties Analysis

“3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile” is a powder at room temperature . It has a molecular weight of 172.19 .

Scientific Research Applications

Synthesis Techniques

  • The synthesis of pyridazine derivatives, including structures similar to 3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile, has been explored through various methods. For instance, Hassan et al. (2013) demonstrated a simple and efficient synthesis route for 3-amino-5-benzyl-6-pyridazine-4-carbonitrile, highlighting the potential for creating a range of derivatives from this compound (Hassan et al., 2013).

Biological and Chemical Applications

  • Research has shown that derivatives of pyridazine have notable biological activities. Al-Adiwish et al. (2017) reported on the synthesis, biological activity, and cytotoxicity of new fused Pyrazolo[1,5-a]pyrimidine, derived from a similar synthesis pathway, indicating the potential for these compounds in developing treatments or studies related to cancer and microbial infections (Al-Adiwish et al., 2017).

Antioxidant and Antimicrobial Activities

  • Further studies, such as the work by Kawale et al. (2017), have explored the antioxidant activity of specific pyridazine derivatives, demonstrating the potential of these compounds in oxidative stress-related applications (Kawale et al., 2017).
  • Additionally, the synthesis of heterocycles based on pyridazine structures has been linked to antimicrobial and antifungal activities, further emphasizing the chemical's utility in developing new therapeutic agents (El-Essawy et al., 2010).

Herbicidal and Agricultural Applications

  • In the agricultural sector, derivatives of pyridazine have been investigated for their herbicidal activities, demonstrating the compound's versatility not just in medical but also in environmental and agricultural applications (Xu et al., 2008).

Water Oxidation Catalysts

  • Research into the catalytic applications of pyridazine derivatives has revealed their potential in water oxidation processes, which are crucial for energy conversion and storage technologies (Zong & Thummel, 2005).

Safety And Hazards

The safety and hazards of “3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile” are not clear from the available information. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[methyl(prop-2-ynyl)amino]pyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-3-6-13(2)9-8(7-10)4-5-11-12-9/h1,4-5H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWAJGUAYAMLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1=C(C=CN=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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